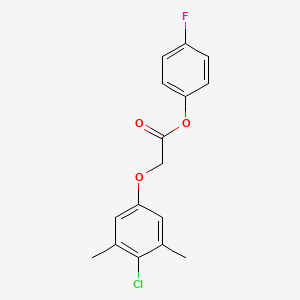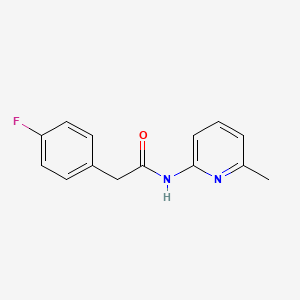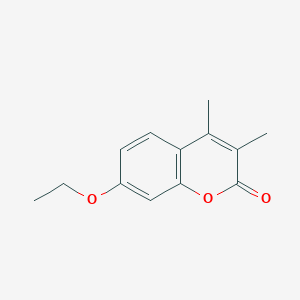
7-ethoxy-3,4-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-3,4-dimethyl-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants. It has gained significant attention in the scientific community due to its diverse biological activities, such as anti-inflammatory, anticoagulant, and anticancer properties.
作用機序
Coumarin exerts its biological activities through various mechanisms. It has been reported to inhibit the activity of enzymes involved in the inflammatory and coagulation pathways, such as cyclooxygenase and thrombin. Coumarin has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one has been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Coumarin has also been reported to reduce blood clotting and prevent thrombosis. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Coumarin has also been reported to protect against liver damage induced by various toxins.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments. It is readily available and can be synthesized in good yields and purity. Coumarin is also stable under normal laboratory conditions and can be easily stored. However, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one has several limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. Coumarin is also sensitive to light and can degrade over time, which can affect its biological activity.
将来の方向性
Coumarin has several potential future directions for research. It can be used as a lead compound in the development of drugs for various diseases, such as cancer and inflammatory disorders. Coumarin can also be modified to improve its biological activity and selectivity. Additionally, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one can be used as a probe to study various biological processes, such as inflammation and apoptosis. Furthermore, this compound can be used as a natural preservative in the food and cosmetic industries. Overall, this compound has significant potential for future research and development.
Conclusion:
In conclusion, this compound is a naturally occurring compound with diverse biological activities. It can be synthesized through various methods and has been extensively studied for its scientific research applications. Coumarin exerts its biological activities through various mechanisms and exhibits several biochemical and physiological effects. Coumarin has several advantages and limitations for lab experiments and has significant potential for future research and development.
合成法
Coumarin can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid or its derivatives in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylic acid with an acid anhydride or acid chloride in the presence of a base catalyst. These methods produce 7-ethoxy-3,4-dimethyl-2H-chromen-2-one in good yields and purity.
科学的研究の応用
Coumarin has been extensively studied for its diverse biological activities. It has been reported to possess anti-inflammatory, anticoagulant, antifungal, antibacterial, antiviral, and anticancer properties. Coumarin has also been shown to exhibit antioxidant and hepatoprotective activities. Due to its diverse biological activities, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one has been used as a lead compound in the development of various drugs.
特性
IUPAC Name |
7-ethoxy-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-15-10-5-6-11-8(2)9(3)13(14)16-12(11)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNDDIKPFLNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

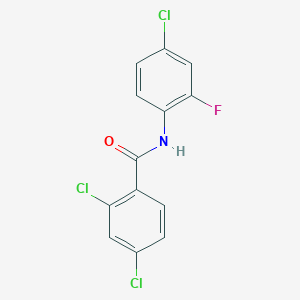
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
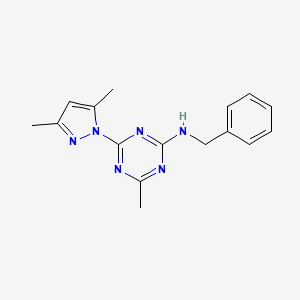
![N-[3-chloro-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5769965.png)
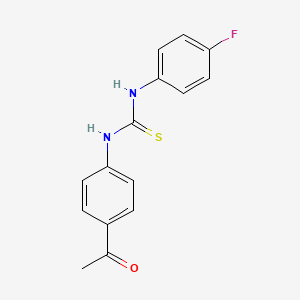
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
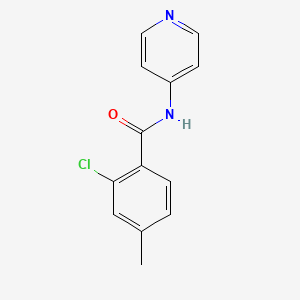
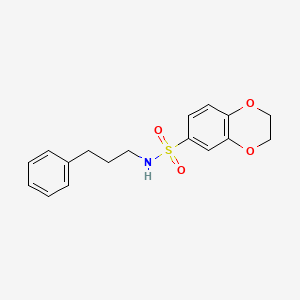
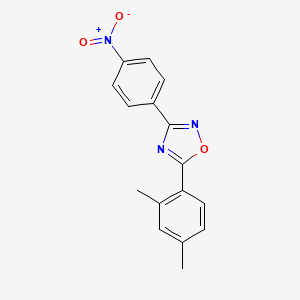
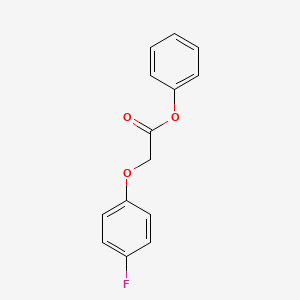
![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
